

Unveiling the Solid-State Architecture of Antimony Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony trifluoride*

Cat. No.: *B1265598*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of **antimony trifluoride** (SbF_3), a compound of significant interest in fluorine chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the solid-state characteristics of this inorganic fluoride.

Crystal Structure of Antimony Trifluoride

Antimony trifluoride crystallizes in the orthorhombic space group Ama2 .^{[1][2][3]} This non-centrosymmetric arrangement gives rise to its interesting physical and chemical properties. The three-dimensional network is constructed from interconnected antimony and fluorine atoms.

The unit cell parameters for the conventional cell of SbF_3 are summarized in the table below.

Crystallographic Parameter	Value
Crystal System	Orthorhombic
Space Group	Ama2 (No. 40)
a	4.82 Å - 4.95 Å
b	7.28 Å - 7.46 Å
c	7.14 Å - 7.26 Å
α	90.00°
β	90.00°
γ	90.00°
Volume	~250.48 Å ³

Note: The range in lattice parameters reflects values from different experimental determinations.[\[1\]](#)[\[4\]](#)

Coordination Geometry

The coordination environment of both antimony and fluorine atoms in the SbF₃ crystal lattice is complex and deviates from ideal geometries.

Antimony (Sb³⁺) Coordination

The antimony(III) cation is coordinated to six fluoride anions in a highly distorted octahedral geometry.[\[2\]](#)[\[4\]](#)[\[5\]](#) This distortion is significant, leading some descriptions to characterize the coordination polyhedron as a distorted corner-sharing SbF₆ pentagonal pyramid.[\[1\]](#)

A key feature of the Sb³⁺ coordination is the presence of two distinct sets of Sb-F bond lengths. There are three short, covalent bonds with lengths in the range of 1.92 Å to 1.97 Å.[\[1\]](#)[\[2\]](#)[\[4\]](#) Additionally, there are three longer, more ionic interactions with Sb-F distances of approximately 2.51 Å to 2.61 Å.[\[1\]](#)[\[2\]](#)[\[4\]](#) This asymmetric coordination is a manifestation of the stereochemically active lone pair of electrons on the Sb³⁺ ion.

Fluorine (F¹⁻) Coordination

Within the SbF₃ structure, there are two crystallographically independent fluorine atoms.^[1] Each of these fluorine atoms is bonded to two antimony atoms, acting as bridging ligands. The geometry around each fluorine atom is described as a distorted bent arrangement, with an Sb-F-Sb bond angle of approximately 150 degrees.^[1]

Experimental Protocols

The determination and refinement of the crystal structure of **antimony trifluoride** have been primarily accomplished through single-crystal X-ray diffraction.

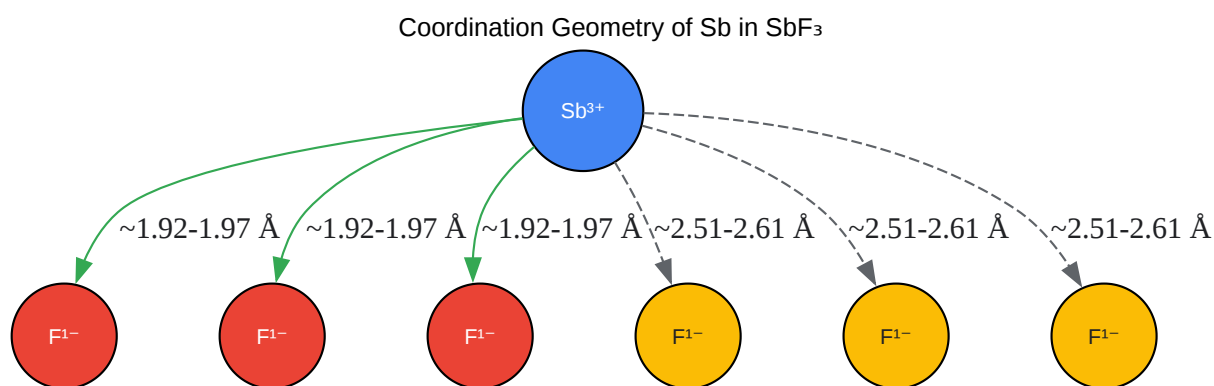
General Experimental Workflow for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** High-quality single crystals of SbF₃ are grown, typically from a suitable solvent or by sublimation.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization effects, and absorption. The intensities of the reflections are integrated.
- **Structure Solution:** The positions of the heavy antimony atoms are typically determined first using methods such as the Patterson function or direct methods.
- **Structure Refinement:** The positions of the fluorine atoms are located from the difference Fourier map. The entire structure is then refined by least-squares methods, adjusting atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

The crystal structure of SbF₃ has been the subject of several investigations, with notable redeterminations refining the atomic positions and bond parameters.^{[1][3][4]}

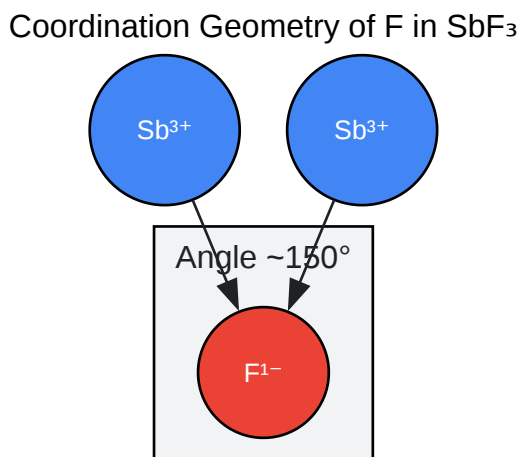
Visualizations

To aid in the understanding of the coordination environment within the SbF_3 crystal, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Distorted octahedral coordination of Sb^{3+} in SbF_3 .



[Click to download full resolution via product page](#)

Caption: Distorted bent coordination of F^{1-} in SbF_3 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 3. mp-1880: SbF3 (orthorhombic, Ama2, 40) [legacy.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistrysneetjeeewbjee.quora.com [chemistrysneetjeeewbjee.quora.com]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Antimony Trifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265598#sbf-crystal-structure-and-coordination-geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com